molecular formula C9H17N3 B15096653 [3-(1H-Imidazol-1-yl)propyl](propan-2-yl)amine

[3-(1H-Imidazol-1-yl)propyl](propan-2-yl)amine

Cat. No.: B15096653
M. Wt: 167.25 g/mol
InChI Key: ZHNRSWUGZCPKGQ-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-1-yl)propylamine: is a chemical compound with the molecular formula C9H17N3. It features an imidazole ring, a common structure in many biologically active molecules, linked to a propyl chain and an isopropylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Imidazol-1-yl)propylamine typically involves the reaction of imidazole with a suitable propylamine derivative under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

Chemistry: In chemistry, 3-(1H-Imidazol-1-yl)propylamine is used as a building block for the synthesis of more complex molecules. Its imidazole ring is a versatile moiety that can be modified to create a wide range of derivatives with different properties .

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development .

Medicine: In medicinal chemistry, 3-(1H-Imidazol-1-yl)propylamine is explored for its potential as a therapeutic agent. Its imidazole ring is a common feature in many drugs, and modifications to this compound could lead to new treatments for various diseases .

Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds. Its unique structure makes it useful in various chemical processes .

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-1-yl)propylamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This binding can lead to the inhibition or activation of various biochemical pathways, depending on the specific target .

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

3-imidazol-1-yl-N-propan-2-ylpropan-1-amine

InChI

InChI=1S/C9H17N3/c1-9(2)11-4-3-6-12-7-5-10-8-12/h5,7-9,11H,3-4,6H2,1-2H3

InChI Key

ZHNRSWUGZCPKGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCCN1C=CN=C1

Origin of Product

United States

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